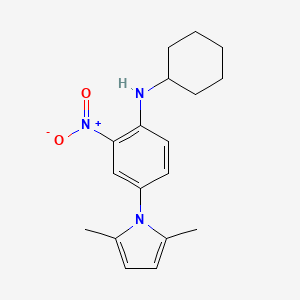

![molecular formula C22H28N2O4S B4891593 N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4891593.png)

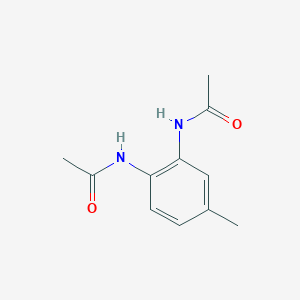

N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The compound belongs to a class of piperidine derivatives, known for their diverse chemical and pharmacological properties.

Synthesis Analysis

- Methoxylation Process : The methoxylation of piperidine derivatives has been studied extensively. For instance, Golub and Becker (2015) investigated the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, a process relevant to the synthesis of compounds like N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide (Golub & Becker, 2015).

Molecular Structure Analysis

- Molecular Structure Determination : Studies on the molecular structure of similar piperidine derivatives have been conducted, emphasizing the importance of molecular arrangement for their chemical behavior. For instance, Lu et al. (2011) conducted a study on the structure of methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate and related compounds, which share structural similarities with the compound (Lu et al., 2011).

Chemical Reactions and Properties

- Reactivity with Enzymes : Piperidine derivatives are known for their interaction with various enzymes. For example, Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated their anti-acetylcholinesterase activity, showcasing the reactivity of such compounds with biological enzymes (Sugimoto et al., 1990).

Physical Properties Analysis

- Crystal Structure and Binding : Khan et al. (2013) synthesized and analyzed the crystal structure of a piperidine derivative, emphasizing the significance of hydrogen bonding and C-H…π interactions in determining physical properties (Khan et al., 2013).

Chemical Properties Analysis

Antimicrobial Properties : Piperidine derivatives often exhibit antimicrobial properties. Patil et al. (2010) synthesized a series of piperidine derivatives and evaluated their antimicrobial activity, indicating the chemical properties of these compounds (Patil et al., 2010).

Enzyme Inhibition : The interaction with enzymes like acetylcholinesterase, as studied by Sugimoto et al. (1990), is a significant chemical property of piperidine derivatives (Sugimoto et al., 1990).

Mecanismo De Acción

The compound has been studied for its potential therapeutic effects. In a study, it was found to have mucoprotective effects against Methotrexate-induced intestinal mucositis (IM) in mice . It was observed to reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner . It was also found to downregulate the mRNA expression of various inflammatory markers and upregulate IL-10 expression .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-17-3-9-21(10-4-17)29(26,27)24-15-12-19(13-16-24)22(25)23-14-11-18-5-7-20(28-2)8-6-18/h3-10,19H,11-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSXUSHZJAWXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

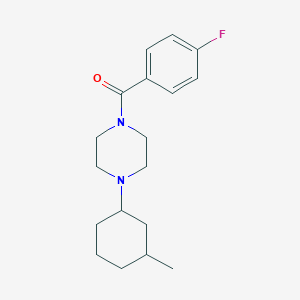

![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)

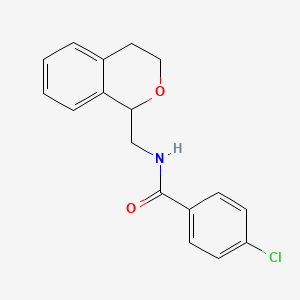

![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)

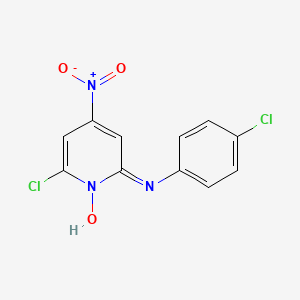

![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)

![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)

![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)

![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)

![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)

![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)